molecular formula C24H27N5O3 B2686068 N-[(3-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902929-63-9

N-[(3-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B2686068
CAS No.: 902929-63-9
M. Wt: 433.512
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Description

N-[(3-Methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a triazoloquinazoline derivative characterized by a fused bicyclic core (triazolo[4,3-a]quinazoline) substituted at position 4 with a 2-methylpropyl (isobutyl) group and at position 5 with an oxo moiety. The propanamide side chain at position 1 of the triazoloquinazoline is further functionalized with a 3-methoxyphenylmethyl group, contributing to its structural uniqueness.

This compound shares synthetic pathways with other triazole- and quinazoline-based molecules, such as the use of nucleophilic substitution reactions for introducing alkyl or aryl groups (e.g., InCl3-catalyzed thiol-alkylation in triazole derivatives ).

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-16(2)15-28-23(31)19-9-4-5-10-20(19)29-21(26-27-24(28)29)11-12-22(30)25-14-17-7-6-8-18(13-17)32-3/h4-10,13,16H,11-12,14-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROWQVWIOCTHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate hydrazine derivatives with isocyanates or other suitable reagents.

    Introduction of the methoxyphenyl group: This step involves the alkylation of the triazoloquinazoline core with a methoxyphenylmethyl halide under basic conditions.

    Attachment of the propanamide side chain: The final step includes the acylation of the intermediate with a suitable acylating agent to introduce the propanamide moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-[(3-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the triazoloquinazoline core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoloquinazoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar structures can demonstrate antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans . The presence of the methoxy group in the phenyl ring enhances these activities by increasing the compound's interaction with microbial targets.

Anticancer Potential

Compounds containing triazole and quinazoline moieties have been investigated for their anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, certain derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of triazoloquinazoline derivatives. These compounds may modulate inflammatory pathways, making them candidates for treating conditions such as arthritis or other inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted by Mondal et al. synthesized various pyrimidine derivatives and tested their antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. The results indicated that compounds with methoxy substitutions exhibited enhanced antibacterial activity compared to standard antibiotics like chloramphenicol .

Study 2: Anticancer Activity Assessment

In another study focusing on triazoloquinazoline derivatives, researchers evaluated their effects on human cancer cell lines. The findings suggested that specific modifications to the quinazoline structure significantly improved cytotoxicity against breast and lung cancer cells .

Study 3: Anti-inflammatory Mechanism Exploration

A recent investigation into the anti-inflammatory properties of similar compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazoloquinazoline and propanamide derivatives, emphasizing substituent effects on physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives

Compound Name Core Structure Key Substituents Physicochemical Properties (Predicted/Reported) Biological Activity Notes References
Target Compound : N-[(3-Methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide Triazolo[4,3-a]quinazoline - 4-(2-Methylpropyl)
- 5-Oxo
- Propanamide-linked 3-methoxyphenylmethyl
Moderate logP (~3.5)* due to methoxy group’s polarity; moderate solubility in DMF/ethanol No direct data; analogous triazoles show antifungal potential via enzyme docking
Compound A : N-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide Triazolo[4,3-a]quinazoline - 4-(3-Isopropoxypropyl)
- 5-Oxo
- Propanamide-linked piperazinyl-chlorophenyl
Higher logP (~4.2)* due to lipophilic chlorophenyl and isopropoxy groups; low aqueous solubility Piperazine moiety suggests CNS receptor affinity (e.g., dopamine/serotonin modulation)
Compound B : 3-[1-{[(3-Methylphenyl)methyl]sulfanyl}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(propan-2-yl)propanamide Triazolo[4,3-a]quinazoline - 4-H
- 5-Oxo
- Propanamide-linked isopropyl and methylphenylsulfanyl
High logP (~4.8)* due to sulfanyl and isopropyl groups; poor water solubility Sulfur-containing analogs may enhance metabolic stability but reduce solubility

*logP values estimated via fragment-based methods (e.g., Crippen’s method).

Key Findings:

Substituent Impact on Lipophilicity :

  • The target compound’s 3-methoxyphenylmethyl group balances polarity (logP ~3.5) compared to Compound A’s chlorophenyl-piperazinyl (logP ~4.2) and Compound B’s sulfanyl-isopropyl (logP ~4.8). Methoxy groups enhance solubility relative to chloro or methyl substituents .
  • The 2-methylpropyl group at position 4 in the target compound contributes to steric bulk without excessive hydrophobicity, unlike Compound A’s longer 3-isopropoxypropyl chain .

Biological Activity Hypotheses :

  • The propanamide moiety in all compounds facilitates hydrogen bonding with target proteins. Compound A’s piperazinyl-ethyl group may enhance blood-brain barrier penetration, suggesting CNS applications , while the target compound’s methoxy group could favor peripheral targets (e.g., anti-inflammatory or antimicrobial enzymes) .
  • Molecular docking studies on triazolo-thiadiazoles (e.g., 14-α-demethylase inhibition ) imply that the target compound’s triazoloquinazoline core may interact similarly with fungal enzymes, warranting antifungal assays.

Synthetic Considerations :

  • The target compound’s synthesis likely parallels methods for triazole-thiol alkylation (e.g., InCl3-catalyzed reactions ) and propanamide coupling via carbodiimide chemistry .

Biological Activity

N-[(3-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide (CAS Number: 902929-63-9) is a novel compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H27N5O3C_{24}H_{27}N_{5}O_{3}, with a molecular weight of 433.5 g/mol. The structure features a triazoloquinazoline core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₃₄H₂₇N₅O₃
Molecular Weight433.5 g/mol
CAS Number902929-63-9

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Purinergic Signaling : The compound may influence purinergic receptors, which play a critical role in immune response and inflammation modulation .
  • G Protein-Coupled Receptors (GPCRs) : It is hypothesized that the compound could act on GPCRs, leading to intracellular signaling cascades that affect cellular responses such as calcium ion mobilization and protein kinase activation .
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have explored the anticancer properties of triazoloquinazolines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that derivatives of this compound exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are significant:

  • Animal Models : In vivo studies using models of acute inflammation showed that treatment with the compound reduced inflammatory markers and edema formation . This suggests its utility in treating inflammatory diseases.

Neuroprotective Properties

There is emerging evidence suggesting neuroprotective effects:

  • Neurodegenerative Disease Models : Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis in models of Alzheimer's disease . This could be attributed to its ability to modulate signaling pathways associated with neuroinflammation.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on MCF-7 and A549 cells.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
    • : The compound shows promise as an anticancer agent.
  • Inflammation Model Study :
    • Objective : To assess anti-inflammatory effects in a carrageenan-induced paw edema model.
    • Results : A dose-dependent decrease in paw swelling was noted after administration of the compound.
    • : Supports potential use in managing inflammatory conditions.

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